![molecular formula C20H20ClN5O2 B2978669 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 451469-43-5](/img/structure/B2978669.png)
3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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Description
3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinone derivatives. The compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related benzotriazin-4(3H)-one compounds includes the exploration of their synthesis methods and chemical reactivity. For instance, Mackenzie and Stevens (1972) described the preparation of 1,2,3-benzotriazin-4(3H)-ones with specific substituents through diazotisation of o-aminobenzamides or cyclisation of o-methoxycarbonyl-phenyltriazenes. This research contributes to understanding the chemical constitution of such compounds and their potential as dihydrofolate reductase inhibitors, which could have implications for cancer therapy and bacterial infections treatment (Mackenzie & Stevens, 1972).
Antimicrobial Activities
Another area of interest is the antimicrobial properties of triazole derivatives, which are structurally related to benzotriazin-4(3H)-ones. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, revealing that some compounds exhibited moderate to good effectiveness against various microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition and Potential Therapeutic Effects
The exploration of enzyme inhibition properties and potential therapeutic effects is a critical aspect of scientific research on benzotriazin-4(3H)-one derivatives. For example, Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant inhibitory activities against bacterial biofilm formation and the MurB enzyme, which is essential for bacterial cell wall synthesis. Such compounds could serve as leads for developing new antibacterial agents with mechanisms targeting biofilm inhibition and cell wall synthesis (Mekky & Sanad, 2020).
properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)22-23-26/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDPNMOPAFUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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